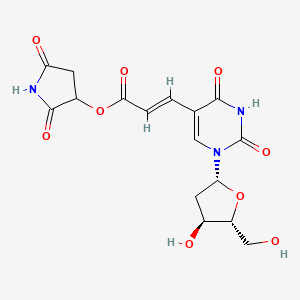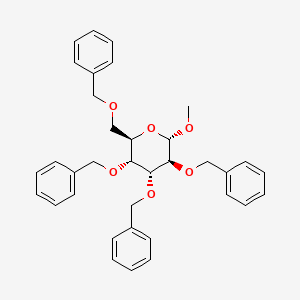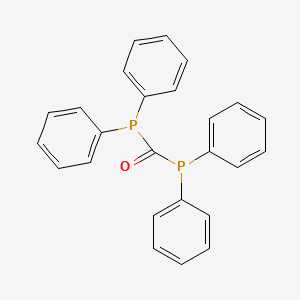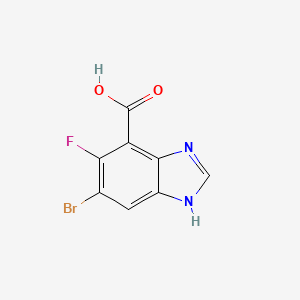
6-Bromo-5-fluoro-1H-benzimidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-fluoro-1H-benzimidazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoro-1H-benzimidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-2-fluoroaniline with a suitable carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, cyclization, and purification steps. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted benzimidazole derivatives with varying functional groups.
- Amides and esters formed from the carboxylic acid group.
Scientific Research Applications
6-Bromo-5-fluoro-1H-benzimidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, making it a potent bioactive molecule.
Comparison with Similar Compounds
- 5-Bromo-1H-benzimidazole-4-carboxylic acid
- 6-Fluoro-1H-benzimidazole-4-carboxylic acid
- 5,6-Dibromo-1H-benzimidazole-4-carboxylic acid
Comparison: 6-Bromo-5-fluoro-1H-benzimidazole-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit higher potency and selectivity in its applications.
Properties
Molecular Formula |
C8H4BrFN2O2 |
|---|---|
Molecular Weight |
259.03 g/mol |
IUPAC Name |
6-bromo-5-fluoro-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4BrFN2O2/c9-3-1-4-7(12-2-11-4)5(6(3)10)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
QGYZAXBPNNNBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)F)C(=O)O)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


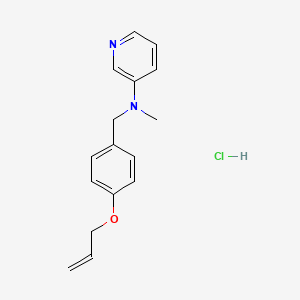

![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)
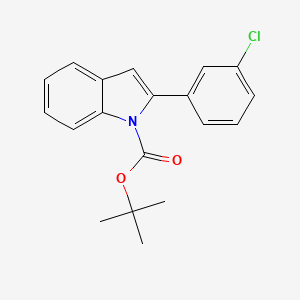
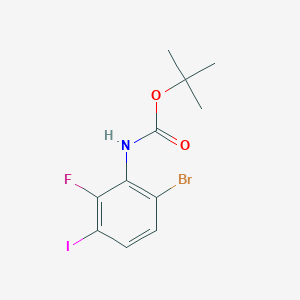
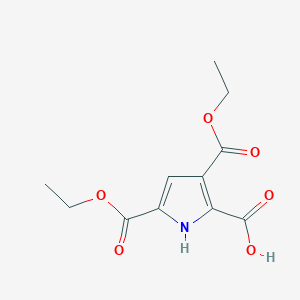


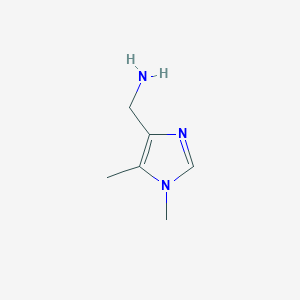
![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)
